(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid
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Overview
Description
(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Deprotection of the Boc group can be achieved using TFA, hydrochloric acid (HCl) in methanol, or other acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound.
Scientific Research Applications
(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the production of fine chemicals and as a building block in chemical synthesis.
Mechanism of Action
The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyloxycarbonyl (Boc) protecting group: Commonly used in organic synthesis for protecting amines.
Uniqueness
(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a phenyl group, which can influence its reactivity and applications in synthesis .
Properties
IUPAC Name |
(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWNSOUPGGKNK-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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